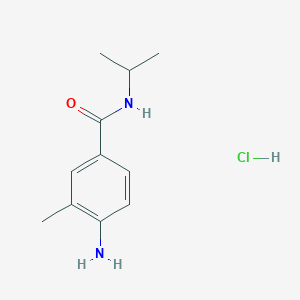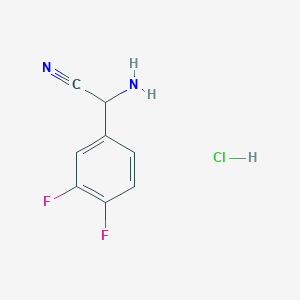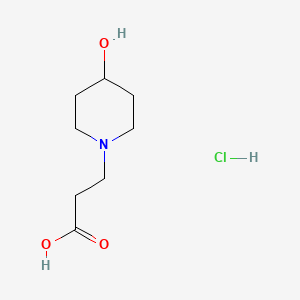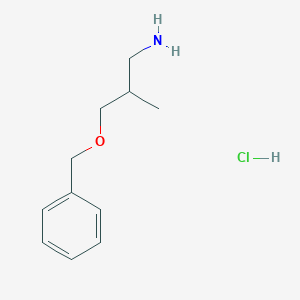![molecular formula C10H12FNSi B1522077 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 884494-40-0](/img/structure/B1522077.png)
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine
Übersicht
Beschreibung
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine is a chemical compound with the CAS Number: 884494-40-0 . It has a molecular weight of 193.3 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC Name of this compound is 5-fluoro-2-[(trimethylsilyl)ethynyl]pyridine . The InChI Code is 1S/C10H12FNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 193.3 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Techniques
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine is utilized in the development of analytical methods and the synthesis of complex molecules. For instance, a gas chromatography-mass spectrometry (GC-MS) method was developed for the simultaneous determination of various fluorinated compounds in human plasma, highlighting the role of trimethylsilyl derivatives in analytical chemistry (Zambonin, Guerrieri, & Palmisano, 1996). Furthermore, the synthesis of 5-fluorouracil derivatives incorporating a trimethylsilyl group demonstrates the compound's utility in creating new molecules with potential therapeutic applications (Rosowsky, Kim, & Wick, 1981).
Modular Synthesis and Drug Development
The compound is instrumental in modular synthesis approaches for creating polysubstituted and fused pyridines, which are critical for drug development and material science. A study showcased a one-pot reaction sequence for the synthesis of various substituted pyridines using 2-fluoro-1,3-dicarbonyl compounds, demonstrating the versatility of fluoro-ethynyl pyridine derivatives in organic synthesis (Song, Huang, Yi, & Zhang, 2016).
Radioligand and Imaging Applications
In the field of neuroimaging, derivatives of 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine have been used to develop radioligands for imaging brain receptors, contributing to our understanding of neurological disorders and brain function. For example, [11C]SP203, a radioligand derived from a similar compound, was developed for imaging metabotropic glutamate receptors in the monkey brain, highlighting the potential of fluoro-ethynyl pyridine derivatives in developing diagnostic tools for neuroscience research (Siméon et al., 2012).
Chemical Functionalization and Material Science
The chemical properties of 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine allow for selective functionalization, which is essential in material science and organic synthesis. Studies demonstrate the regioselective functionalization of fluoropyridines, enabling the synthesis of a variety of fluorinated pyridinecarboxylic acids, which have applications in pharmaceuticals and agrochemicals (Bobbio & Schlosser, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-fluoropyridin-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXLHRGNKUVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)




![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)


